N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride
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Overview
Description
“N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride” likely refers to a compound that contains an aminoethyl group (-NH-CH2-CH2-) and a propylcyclopropane group attached to a nitrogen atom, with two hydrochloride ions for charge balance. The presence of the aminoethyl group suggests that this compound could participate in reactions typical of amines .
Molecular Structure Analysis
The molecular structure of this compound would likely show a cyclopropane ring attached to a propyl group, and an aminoethyl group attached to the same nitrogen atom .
Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an amine, this compound would likely be a polar molecule and could form hydrogen bonds .
Scientific Research Applications
Synthesis of Potential Antidepressants
- Research has developed a copper-catalyzed aminoboration of 1-methylenecyclopropanes, leading to the synthesis of (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner. These compounds, including structures similar to N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, serve as valuable building blocks for potential antidepressants and trans-2-arylcyclopropylamine derivatives (R. Sakae et al., 2014).
Antiviral Research
- A study synthesized a series of (S,Z)-2-aminopurine methylenecyclopropane analogues, investigating their antiviral activity. These compounds, which share structural motifs with N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, exhibited significant activity against various herpesviruses and hepatitis B virus, highlighting their potential in antiviral research (Xinchao Chen et al., 2003).
Synthesis of Biologically Active Compounds
- The 2-arylcyclopropylamine (ACPA) motif, which is related to the structure of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, is common in biologically active compounds. A review focused on the synthesis of biologically active ACPAs, categorizing synthetic methods toward these compounds, which are integral in developing new therapeutic agents (Shin Miyamura et al., 2017).
Enzyme Inhibition Studies
- The synthesis of cyclopropene analogues of ceramide, which share structural similarities with N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, and their effect on dihydroceramide desaturase were explored. These studies contribute to understanding enzyme inhibition mechanisms and the development of novel inhibitors for therapeutic purposes (Gemma Triola et al., 2003).
Chemoselective Synthesis
- Research on the aminocyanation of arynes, enabling the incorporation of amino and cyano groups via cleavage of inert N-CN bonds, resulted in the synthesis of 1,2-bifunctional aminobenzonitriles. These processes, relevant to compounds like N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, enhance the toolbox for chemoselective synthesis in organic chemistry (Bin Rao & Xiaoming Zeng, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXHOGNOUHSBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)C1CC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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